molecular formula C11H14ClN B3316750 [1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine CAS No. 954566-71-3

[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine

Cat. No.: B3316750
CAS No.: 954566-71-3
M. Wt: 195.69 g/mol
InChI Key: FOACGCBCJXZXRW-UHFFFAOYSA-N
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Description

[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine is an organic compound that features a cyclopropylamine moiety attached to a 3-chlorophenyl group via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine typically involves the reaction of 3-chlorophenylacetonitrile with cyclopropylamine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. For instance, a common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, [1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various heterocyclic compounds.

Biology

The compound is studied for its potential biological activities, including its role as a ligand in binding studies with proteins and enzymes. It may exhibit antimicrobial or antiviral properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act on specific molecular targets, such as receptors or enzymes, to exert pharmacological effects.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorophenylacetonitrile: A precursor in the synthesis of [1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine.

    Cyclopropylamine: A key reactant in the preparation of the compound.

    3-Chlorophenyl-ethylamine: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its combination of a cyclopropylamine moiety with a 3-chlorophenyl group This structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

N-[1-(3-chlorophenyl)ethyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-8(13-11-5-6-11)9-3-2-4-10(12)7-9/h2-4,7-8,11,13H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOACGCBCJXZXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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